molecular formula C17H9BrN2O2 B3734226 2-(5-bromo-2-pyridinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-(5-bromo-2-pyridinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No. B3734226
M. Wt: 353.2 g/mol
InChI Key: WHGVMWLHMWYUGC-UHFFFAOYSA-N
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Description

The compound “2-(5-bromo-2-pyridinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione” is a complex organic molecule. It contains a pyridine ring (a six-membered ring with one nitrogen atom and five carbon atoms), an isoquinoline group (a fused two-ring system with a benzene ring and a pyridine ring), and a dione group (two carbonyl groups). The presence of bromine indicates that it’s a halogenated compound .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine and isoquinoline rings would likely result in a planar structure for these parts of the molecule. The bromine atom would add significant weight to the molecule, and the dione group could potentially participate in hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom would likely make it relatively heavy compared to similar organic compounds. The dione group could potentially make it somewhat polar, and it might have the ability to participate in hydrogen bonding .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied for drugs or bioactive compounds. Without specific studies on this compound, it’s impossible to provide a detailed mechanism of action .

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, and potentially its biological activity. It could also be interesting to study its reactivity and the types of chemical reactions it can undergo .

properties

IUPAC Name

2-(5-bromopyridin-2-yl)benzo[de]isoquinoline-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9BrN2O2/c18-11-7-8-14(19-9-11)20-16(21)12-5-1-3-10-4-2-6-13(15(10)12)17(20)22/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHGVMWLHMWYUGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)C4=NC=C(C=C4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Bromo-2-pyridyl)-1H-benzo[DE]isoquinoline-1,3(2H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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